Tetrahydrodeoxycorticosterone

Catalog No.
S516252
CAS No.
567-02-2
M.F
C21H34O3
M. Wt
334.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydrodeoxycorticosterone

CAS Number

567-02-2

Product Name

Tetrahydrodeoxycorticosterone

IUPAC Name

2-hydroxy-1-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

InChI

InChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3

InChI Key

CYKYBWRSLLXBOW-UHFFFAOYSA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O

Solubility

Soluble in DMSO

Synonyms

3 alpha,21-dihydroxy-5 beta-pregnan-20-one, 3 alpha,5 beta-tetrahydrodeoxycorticosterone, 3 beta,5 alpha-tetrahydrodeoxycorticosterone, 3,21-dihydroxypregnan-20-one, 3alpha,21-dihydroxy-5alpha-pregnan-20-one, 5alpha-pregnan-3alpha,21-diol-20-one, 5alpha-pregnane-3alpha,21-diol-20-one, 5alpha-THDOC, allotetrahydrodeoxycorticosterone, pregnane-3,21-diol-20-one, tetrahydrodeoxycorticosterone, tetrahydrodeoxycorticosterone, (3alpha,5alpha)-isomer, tetrahydrodeoxycorticosterone, (3beta,5alpha)-isomer, tetrahydrodesoxycorticosterone, THDOC

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O

Description

The exact mass of the compound Tetrahydrodeoxycorticosterone is 334.2508 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113927. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Central Nervous System Agents - Psychotropic Drugs - Tranquilizing Agents - Anti-Anxiety Agents - Supplementary Records. It belongs to the ontological category of 21-hydroxy steroid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroid conjugates [ST05] -> Glycine conjugates [ST0503]. However, this does not mean our product can be used or applied in the same or a similar way.

Neurosteroids in Brain Development

    Summary of Application: THDOC, along with other neurosteroids, plays a crucial role in brain development.

Stress Response and Anxiety Disorders

    Summary of Application: THDOC is involved in the body’s response to stress and has been implicated in anxiety disorders.

    Methods of Application: The role of THDOC in stress response and anxiety disorders is studied using a combination of animal models and clinical studies in humans.

    Results: These studies have shown that alterations in THDOC and other neurosteroid levels can affect the body’s stress response and contribute to the symptoms of anxiety disorders.

Tetrahydrodeoxycorticosterone is a neuroactive steroid derived from deoxycorticosterone, primarily synthesized in the adrenal glands. Its chemical formula is C21H34O3C_{21}H_{34}O_{3}, and it has a molar mass of approximately 334.5 g/mol. Tetrahydrodeoxycorticosterone is known for its role as a positive allosteric modulator of the gamma-aminobutyric acid A receptor, contributing to its sedative, anxiolytic, and anticonvulsant properties. It is also referred to as allotetrahydrocorticosterone and is classified as an endogenous neurosteroid due to its natural occurrence in the body .

THDOC acts as a potent positive allosteric modulator (PAM) of the GABAA receptor, a major inhibitory neurotransmitter receptor in the central nervous system []. When THDOC binds to a specific site on the GABAA receptor, it doesn't directly activate the receptor but enhances the binding of the natural inhibitory neurotransmitter GABA. This results in increased inhibition of neuronal activity, leading to various physiological effects like sedation, anxiety reduction, and seizure suppression [].

Tetrahydrodeoxycorticosterone is synthesized through the enzymatic conversion of deoxycorticosterone by two key enzymes: 5α-reductase type I and 3α-hydroxysteroid dehydrogenase. This biochemical pathway highlights its role in steroid metabolism, where it participates in various reactions involving steroid hormones, leading to the formation of tetrahydrosteroids . The compound can also undergo further transformations in the body, impacting its biological activity and interactions with various receptors.

Tetrahydrodeoxycorticosterone exhibits significant biological activity, particularly in the central nervous system. It acts as a positive allosteric modulator of the gamma-aminobutyric acid A receptor, enhancing GABAergic neurotransmission. Studies have shown that tetrahydrodeoxycorticosterone can increase GABA A receptor currents, thereby facilitating inhibitory signaling in neuronal circuits. This mechanism is crucial for its sedative and anxiolytic effects, making it relevant in conditions such as anxiety disorders and epilepsy . Additionally, fluctuations in its levels have been associated with stress responses and mood disorders, indicating its potential role in psychiatric conditions .

The synthesis of tetrahydrodeoxycorticosterone can be achieved through several methods:

  • Enzymatic Conversion: The primary method involves the conversion of deoxycorticosterone by 5α-reductase type I followed by 3α-hydroxysteroid dehydrogenase.
  • Chemical Synthesis: Laboratory synthesis can also be performed using organic chemistry techniques that manipulate steroid structures to yield tetrahydrodeoxycorticosterone.
  • Biotechnological Approaches: Recent advancements include using genetically modified organisms or cell cultures to produce this compound through biotransformation processes.

These methods highlight the versatility in synthesizing tetrahydrodeoxycorticosterone for research and therapeutic applications .

Tetrahydrodeoxycorticosterone has several applications in both clinical and research settings:

  • Neuroscience Research: It is used to study GABA A receptor modulation and its implications in neurological disorders.
  • Pharmacology: Due to its sedative and anxiolytic properties, it may have potential therapeutic uses in treating anxiety disorders and epilepsy.
  • Hormonal Studies: Its role in stress response mechanisms makes it a subject of interest in studies related to hormonal regulation and psychiatric health .

Research has demonstrated that tetrahydrodeoxycorticosterone interacts with various receptors beyond the gamma-aminobutyric acid A receptor. Its modulation of GABA A receptors suggests potential interactions with other neuroactive steroids and neurotransmitter systems. Studies indicate that it may influence neuronal excitability and synaptic plasticity, which are critical for understanding its broader effects on brain function . Additionally, changes in tetrahydrodeoxycorticosterone levels during hormonal fluctuations (e.g., menstrual cycle) have been linked to variations in mood and seizure susceptibility, emphasizing the need for further investigation into its interaction dynamics .

Tetrahydrodeoxycorticosterone shares similarities with several other neuroactive steroids. Here are some notable compounds for comparison:

Compound NameKey CharacteristicsUnique Aspects
AllopregnanolonePositive modulator of GABA A receptorsStronger anxiolytic effects; involved in pregnancy
DeoxycorticosteronePrecursor hormone involved in blood pressure regulationLess potent at GABA A receptors compared to THDOC
PregnenolonePrecursor to various steroid hormonesBroad spectrum effects on mood and cognition
5α-DihydroprogesteroneActive metabolite of progesteroneInvolved in neuroprotection

Tetrahydrodeoxycorticosterone's unique position lies in its specific modulation of GABA A receptors while also being influenced by hormonal changes, making it a critical player in both neurobiology and endocrinology .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

334.25079494 g/mol

Monoisotopic Mass

334.25079494 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MeSH Pharmacological Classification

Neurosteroids

Other CAS

567-02-2
567-03-3

Wikipedia

Tetrahydrodeoxycorticosterone
2-hydroxy-1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroid conjugates [ST05] -> Glycine conjugates [ST0503]

Dates

Modify: 2023-08-15
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10: Wilkins ME, Caley A, Gielen MC, Harvey RJ, Smart TG. Murine startle mutant Nmf11 affects the structural stability of the glycine receptor and increases deactivation. J Physiol. 2016 Jul 1;594(13):3589-607. doi: 10.1113/JP272122. Epub 2016 May 10. PubMed PMID: 27028707; PubMed Central PMCID: PMC4929309.
11: Diver LA, MacKenzie SM, Fraser R, McManus F, Freel EM, Alvarez-Madrazo S, McClure JD, Friel EC, Hanley NA, Dominiczak AF, Caulfield MJ, Munroe PB, Connell JM, Davies E. Common Polymorphisms at the CYP17A1 Locus Associate With Steroid Phenotype: Support for Blood Pressure Genome-Wide Association Study Signals at This Locus. Hypertension. 2016 Apr;67(4):724-732. doi: 10.1161/HYPERTENSIONAHA.115.06925. Epub 2016 Feb 22. PubMed PMID: 26902494; PubMed Central PMCID: PMC4789491.
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